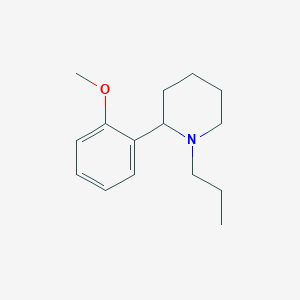
2-(2-Methoxyphenyl)-1-propylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)-1-propylpiperidine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a methoxyphenyl group attached to the piperidine ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1-propylpiperidine typically involves the reaction of 2-methoxyphenyl derivatives with piperidine under specific conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-1-propylpiperidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogenating agents. The reaction conditions may vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions may produce halogenated derivatives .
Scientific Research Applications
2-(2-Methoxyphenyl)-1-propylpiperidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-1-propylpiperidine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
2-(2-Methoxyphenyl)-1-propylpiperidine can be compared with other similar compounds, such as:
2-(2-Methoxyphenyl)piperazine: This compound shares a similar methoxyphenyl group but differs in the piperazine ring structure.
2-(2-Methoxyphenyl)benzoxazole: This compound has a benzoxazole ring instead of a piperidine ring, leading to different chemical and biological properties.
2-Methoxyphenyl isocyanate: This compound contains an isocyanate group, which imparts different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields of research.
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-1-propylpiperidine |
InChI |
InChI=1S/C15H23NO/c1-3-11-16-12-7-6-9-14(16)13-8-4-5-10-15(13)17-2/h4-5,8,10,14H,3,6-7,9,11-12H2,1-2H3 |
InChI Key |
LZIHGLHZDYUAMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCCC1C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


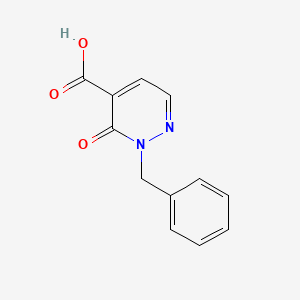
![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11791677.png)
![2-(2-Bromophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11791678.png)
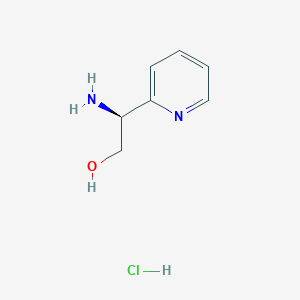

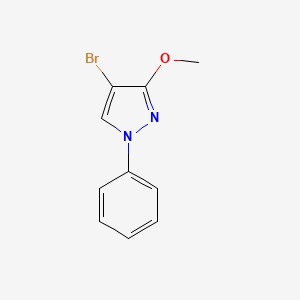
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B11791706.png)
![(R)-1-(1-Cyclopentyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11791710.png)

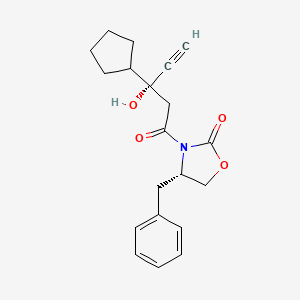
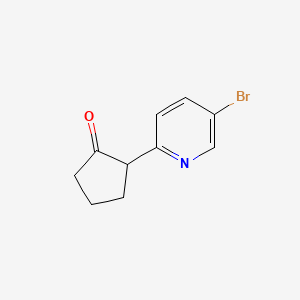
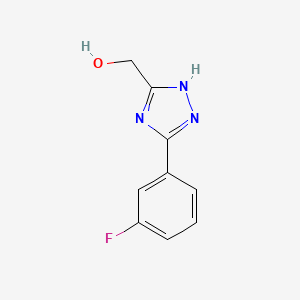
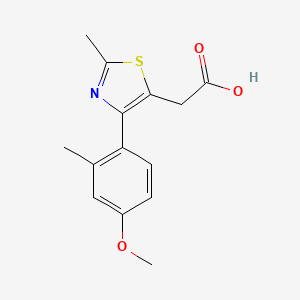
![2-(2,5-Dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B11791749.png)
